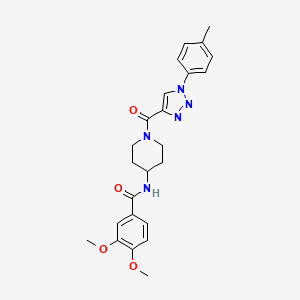
3,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Comparison with Similar Compounds
Piperidine derivatives
Triazole-based compounds
Benzamide analogs
Biological Activity
3,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that integrates a triazole moiety with a piperidine structure. Triazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
This compound is synthesized through a multi-step process involving the reaction of p-tolyl derivatives with triazole and piperidine components. The synthesis typically involves coupling reactions and purification steps to yield the final product.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Anticancer Activity
A study indicated that derivatives of triazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have shown promising results against leukemia cells by inducing apoptosis characterized by morphological changes such as membrane blebbing and chromatin condensation .
Antimicrobial Properties
Triazoles generally possess significant antimicrobial properties. Research has demonstrated that triazole derivatives can inhibit bacterial growth effectively. The specific compound's potential as an antimicrobial agent requires further exploration through in vitro studies against various bacterial strains.
Case Study 1: Cytotoxicity Assessment
In a recent experiment evaluating the cytotoxic effects of related triazole compounds on Jurkat T-cells, it was found that these compounds could induce DNA damage without direct intercalation into DNA molecules. The observed effects included a decrease in mitochondrial membrane potential and increased apoptotic markers .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3,4-Dimethoxy-N-(...) | Jurkat T-cells | 10 | Induces apoptosis via mitochondrial pathway |
| Related Triazole | HeLa | 15 | DNA damage and apoptosis |
Case Study 2: Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented through various assays measuring cytokine levels in cell cultures. Compounds similar to 3,4-dimethoxy-N-(...) were shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Pharmacokinetics and ADME Properties
Preliminary computer-aided drug design studies suggest that this compound may exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. These findings indicate its potential for further development as a therapeutic agent .
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16-4-7-19(8-5-16)29-15-20(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)17-6-9-21(32-2)22(14-17)33-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGOHNNLBTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














